

# 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

## basic properties

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### Compound of Interest

**Compound Name:** 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

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An In-depth Technical Guide to **1-(3,4-Difluorophenyl)cyclohexanecarbonitrile**: Properties, Synthesis, and Applications

## Introduction: A Scaffold of Interest in Modern Chemistry

**1-(3,4-Difluorophenyl)cyclohexanecarbonitrile** is a synthetic organic compound characterized by a unique combination of three key structural motifs: a rigid cyclohexyl ring, a polar nitrile group, and an electron-deficient 3,4-difluorophenyl moiety. This specific arrangement of functional groups imparts a distinct set of electronic and steric properties, positioning the molecule as a valuable building block and pharmacophore in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The strategic placement of two fluorine atoms on the phenyl ring significantly modulates the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, a common strategy in drug design to enhance pharmacokinetic and pharmacodynamic profiles. The nitrile group serves not only as a polar feature but also as a versatile chemical handle for further synthetic transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid.[1] This guide provides a comprehensive overview of the fundamental properties, synthetic methodologies, and potential applications of this compound for researchers and drug development professionals.

## PART 1: Core Physicochemical and Structural Properties

The foundational properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. This section outlines the key physicochemical data for **1-(3,4-Difluorophenyl)cyclohexanecarbonitrile** and its relevant structural analogs.

### Key Physicochemical Data

The properties of the title compound are best understood when compared with structurally similar molecules. The following table summarizes key data, including predicted values where experimental data is not publicly available.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Predicted LogP	Estimated Melting Point (°C)
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile	944352-59-4	C <sub>13</sub> H <sub>13</sub> F <sub>2</sub> N	237.25	2.8	120–125
1-(4-Fluorophenyl)cyclohexanecarbonitrile	71486-43-6	C <sub>13</sub> H <sub>14</sub> FN	203.26	2.5	N/A
1-(3,4-Difluorophenyl)cyclopentanecarbonitrile	1260742-83-3	C <sub>12</sub> H <sub>11</sub> F <sub>2</sub> N	207.22	N/A	N/A
Cyclohexanecarbonitrile (Parent Scaffold)	766-05-2	C <sub>7</sub> H <sub>11</sub> N	109.17	2.1	11

Data sourced from various chemical suppliers and databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Structural Analysis and Conformational Rigidity

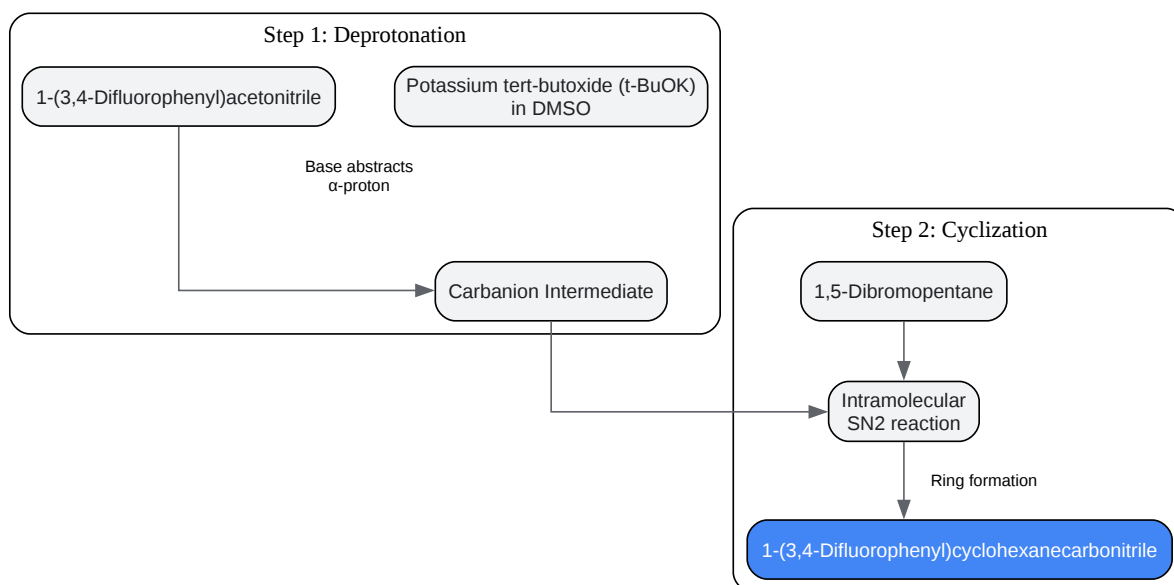
The cyclohexane ring confers significant conformational rigidity to the molecule. This rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The 3,4-difluorophenyl group and the nitrile are attached to the same quaternary carbon, creating a sterically hindered center that influences the molecule's overall shape and potential for intermolecular interactions.

## PART 2: Synthesis and Chemical Reactivity

The utility of a chemical scaffold is largely determined by its accessibility through synthesis and its capacity for further chemical modification.

### Proposed Synthesis Workflow

While a specific, peer-reviewed synthesis for **1-(3,4-Difluorophenyl)cyclohexanecarbonitrile** is not readily available in the public domain, a robust synthetic route can be designed based on established methodologies for analogous compounds.<sup>[5]</sup> The most logical approach involves the alkylation of a substituted phenylacetonitrile with a suitable dielectrophile.



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Caption: Proposed synthetic workflow for **1-(3,4-Difluorophenyl)cyclohexanecarbonitrile**.

## Experimental Protocol: Synthesis via Alkylation

This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by standard analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Materials:

- (3,4-Difluorophenyl)acetonitrile
- Potassium tert-butoxide (t-BuOK)

- 1,5-Dibromopentane
- Anhydrous Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Saturated sodium chloride solution (Brine)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware, ice-water bath, magnetic stirrer

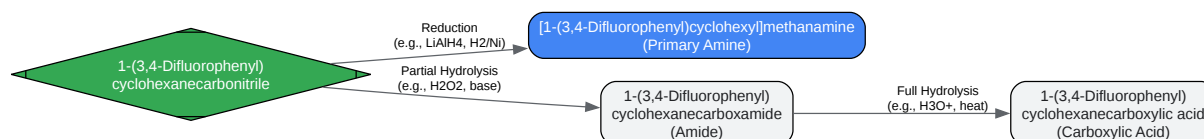
#### Step-by-Step Methodology:

- **Reaction Setup:** In a three-necked flask under an inert nitrogen atmosphere, dissolve (3,4-Difluorophenyl)acetonitrile (1.0 eq) in anhydrous DMSO.
- **Deprotonation:** Cool the solution to  $0^\circ\text{C}$  using an ice-water bath. Add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the temperature remains below  $10^\circ\text{C}$ . Stir for 30 minutes at this temperature to facilitate the formation of the carbanion.
  - **Causality:** Potassium tert-butoxide is a strong, non-nucleophilic base, ideal for deprotonating the acidic  $\alpha$ -carbon of the acetonitrile without competing in side reactions. DMSO is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the reactivity of the base.
- **Cyclization:** Add 1,5-dibromopentane (1.05 eq) dropwise to the reaction mixture, maintaining the temperature below  $10^\circ\text{C}$ .
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours.
  - **Self-Validation:** Monitor the reaction's progress by taking small aliquots and analyzing them via TLC, observing the disappearance of the starting acetonitrile.
- **Workup:** Quench the reaction by pouring the mixture into ice water. Extract the aqueous phase twice with ethyl acetate.

- Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure.
- Final Product: Purify the resulting crude product by column chromatography on silica gel to yield pure **1-(3,4-Difluorophenyl)cyclohexanecarbonitrile**.

## Key Chemical Transformations

The nitrile functional group is a cornerstone of this molecule's synthetic potential. It provides a gateway to other critical functionalities, particularly primary amines, which are ubiquitous in pharmaceuticals.



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Caption: Key derivatization pathways from the nitrile functional group.

Protocol: Reduction of the Nitrile to a Primary Amine

- Setup: Suspend lithium aluminum hydride ( $\text{LiAlH}_4$ ) (1.5 eq) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere at  $0^\circ\text{C}$ .
- Addition: Slowly add a solution of **1-(3,4-Difluorophenyl)cyclohexanecarbonitrile** (1.0 eq) in anhydrous THF to the  $\text{LiAlH}_4$  suspension.
- Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
- Quenching: Carefully quench the reaction at  $0^\circ\text{C}$  by the sequential addition of water, followed by 15% aqueous  $\text{NaOH}$ , and then more water (Fieser workup).

- Isolation: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to obtain the crude primary amine, which can be further purified.
  - Expertise: This reduction is a fundamental transformation. The resulting primary amine is a key intermediate for synthesizing amides, sulfonamides, and other derivatives, significantly expanding the chemical space for drug discovery programs.

## PART 3: Potential Applications and Biological Significance

While specific biological activity data for **1-(3,4-Difluorophenyl)cyclohexanecarbonitrile** is limited, its structural features suggest significant potential in several areas of research and development.

### Role as a Pharmacophore

The compound serves as a rigid scaffold that can present the difluorophenyl group to a biological target. Fluorine substitution is known to enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable electrostatic interactions. Therefore, this molecule is an attractive starting point for lead optimization.

### Precursor for Biologically Active Molecules

The true value of this compound lies in its role as a versatile intermediate.<sup>[1]</sup> The chemical transformations described in Section 2.3 can lead to compounds with a wide range of potential biological activities:

- Anticancer and Antimicrobial Agents: Many nitrogen-containing heterocyclic compounds and nitrile derivatives have demonstrated potent anticancer and antimicrobial activities.<sup>[6][7]</sup> The difluorophenyl moiety is also a feature in several known enzyme inhibitors.<sup>[8]</sup>
- Enzyme Inhibitors: The structure is analogous to scaffolds found in inhibitors of enzymes such as cyclooxygenase (COX) or kynurenine 3-monooxygenase (KMO).<sup>[8]</sup>
- Agrochemicals: The unique substitution pattern could be explored for the development of new herbicides, fungicides, or insecticides, as many such agents contain fluorinated aromatic rings.<sup>[1][9]</sup>

## Conclusion

**1-(3,4-Difluorophenyl)cyclohexanecarbonitrile** represents a molecule of significant interest for chemical and pharmaceutical research. Its synthesis from readily available starting materials, combined with the versatile reactivity of its nitrile group, makes it an accessible and valuable building block. The presence of the conformationally rigid cyclohexane core and the electronically distinct difluorophenyl ring provides a robust scaffold for the design of novel therapeutics, agrochemicals, and advanced materials. Further investigation into its derivatization and biological evaluation is warranted to fully unlock its potential.

## References

- 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | C<sub>13</sub>H<sub>12</sub>FNO | CID 91805. PubChem. [\[Link\]](#)
- CID 10329266 | C<sub>7</sub>H<sub>11</sub>N. PubChem. [\[Link\]](#)
- Chemical Properties of Cyclohexanecarbonitrile (CAS 766-05-2). Cheméo. [\[Link\]](#)
- Cyclohexanecarbonitrile. NIST WebBook. [\[Link\]](#)
- Process for preparing a cyclohexanecarbonitrile derivative.
- New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scirp.org. [\[Link\]](#)
- (PDF) New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. ResearchGate. [\[Link\]](#)
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH. [\[Link\]](#)
- Natural Antioxidant, Antibacterial, and Antiproliferative Activities of Ethanolic Extracts from *Punica granatum* L. Tree Barks Mediated by Extracellular Signal-Regulated Kinase. PubMed Central. [\[Link\]](#)
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [\[Link\]](#)



- Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-( $\beta$ -O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed. [[Link](#)]

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## Sources

- 1. benchchem.com [[benchchem.com](https://www.benchchem.com)]
- 2. 1-(3,4-Difluorophenyl)cyclopentanecarbonitrile CAS#: 1260742-83-3 [[m.chemicalbook.com](https://m.chemicalbook.com)]
- 3. fluorochem.co.uk [[fluorochem.co.uk](https://fluorochem.co.uk)]
- 4. Cyclohexanecarbonitrile [[webbook.nist.gov](https://webbook.nist.gov)]
- 5. 1-(3-FLUOROPHENYL)CYCLOHEXANECARBONITRILE, 98 synthesis - chemicalbook [[chemicalbook.com](https://chemicalbook.com)]
- 6. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-( $\beta$ -O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. pdf.benchchem.com [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 9. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [[mdpi.com](https://mdpi.com)]
- To cite this document: BenchChem. [1-(3,4-Difluorophenyl)cyclohexanecarbonitrile basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1444672#1-3-4-difluorophenyl-cyclohexanecarbonitrile-basic-properties>]

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